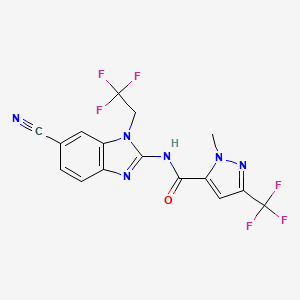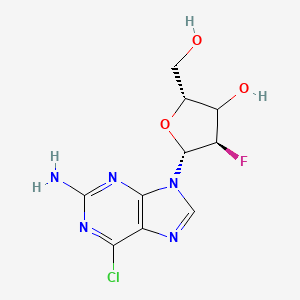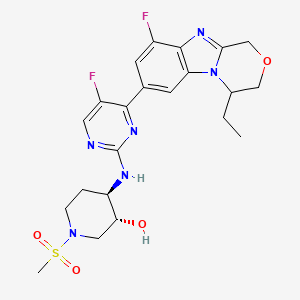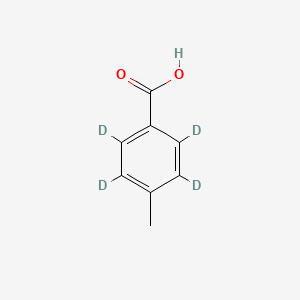![molecular formula C53H78N12O12S2 B12391071 [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is an analogue of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels . This compound is specifically designed for scientific research and has a molecular weight of 1139.39 and a chemical formula of C53H78N12O12S2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise addition of each amino acid to the growing peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the sequential addition of amino acids, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or disulfide bonds, which can affect the peptide’s biological activity and stability .
Aplicaciones Científicas De Investigación
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is used in various scientific research fields, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of vasopressin analogues in cellular processes.
Medicine: Exploring potential therapeutic applications for conditions related to water retention and blood pressure regulation.
Industry: Developing new peptide-based drugs and diagnostic tools
Mecanismo De Acción
The mechanism of action of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin involves binding to vasopressin receptors in the body. These receptors are part of the G-protein-coupled receptor (GPCR) family and are involved in various signaling pathways. Upon binding, the compound activates these receptors, leading to the regulation of water retention and vasoconstriction .
Comparación Con Compuestos Similares
Similar Compounds
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin: An analogue of vasopressin with specific modifications to enhance its stability and activity.
Desmopressin: A synthetic analogue of vasopressin used to treat diabetes insipidus and bedwetting.
Terlipressin: Another vasopressin analogue used to treat low blood pressure and bleeding esophageal varices.
Uniqueness
This compound is unique due to its specific modifications, which enhance its stability and activity compared to other vasopressin analogues. These modifications make it a valuable tool for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C53H78N12O12S2 |
|---|---|
Peso molecular |
1139.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(carbamoylamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C53H78N12O12S2/c1-4-77-34-19-17-33(18-20-34)26-36(59-43(68)28-53(79)21-9-6-10-22-53)46(70)61-37(25-32-13-7-5-8-14-32)48(72)64-44(31(2)3)50(74)62-38(27-41(54)66)47(71)63-39(30-78)51(75)65-24-12-16-40(65)49(73)60-35(15-11-23-57-52(56)76)45(69)58-29-42(55)67/h5,7-8,13-14,17-20,31,35-40,44,78-79H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,66)(H2,55,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H3,56,57,76)/t35-,36+,37-,38-,39-,40-,44-/m0/s1 |
Clave InChI |
XSEDGGMYIVLKDN-YVTRKGAJSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=O)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
SMILES canónico |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CCCNC(=O)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)










![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
